Cas no 165905-26-0 (Calystegine A5)

Calystegine A5 化学的及び物理的性質
名前と識別子
-
- 8-Azabicyclo[3.2.1]octane-1,3,4-triol,(1R,3S,4S,5R)-
- CALYSTEGINE A5
- 8-Azabicyclo[3.2.1]octane-1,3,4-triol,[1R-(3-exo,4-endo)]-
- Calystegin A5
- (1R,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,3,4-triol
- CHEMBL3233943
- 165905-26-0
- NS00094402
- AKOS040735614
- 8-Azabicyclo(3.2.1)octane-1,3,4-triol, (1R,3S,4S,5R)-
- Calystegine A5
-
- インチ: InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7+/m1/s1
- InChIKey: AXSWEYXUHSNDLV-BWBBJGPYSA-N
- SMILES: [C@@]12(O)N[C@H](CC1)[C@H](O)[C@@H](O)C2
計算された属性
- 精确分子量: 159.08959
- 同位素质量: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 72.7Ų
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 可溶性(236 g/l)(25ºC)、
- PSA: 72.72
Calystegine A5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C214965-2.5mg |
Calystegine A5 |
165905-26-0 | 2.5mg |
$ 752.00 | 2023-04-18 | ||
TRC | C214965-0.5mg |
Calystegine A5 |
165905-26-0 | 0.5mg |
$ 310.00 | 2022-04-01 | ||
TRC | C214965-.5mg |
Calystegine A5 |
165905-26-0 | .5mg |
$ 379.00 | 2023-04-18 | ||
TRC | C214965-1mg |
Calystegine A5 |
165905-26-0 | 1mg |
$ 563.00 | 2023-04-18 |
Calystegine A5 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
8. Back matter
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Calystegine A5に関する追加情報
Calystegine A5 (CAS No. 165905-26-0): An Overview of Its Structure, Biological Activity, and Potential Applications
Calystegine A5 (CAS No. 165905-26-0) is a naturally occurring alkaloid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential therapeutic applications. This compound is primarily found in plants of the Convolvulaceae family, particularly in species such as Calystegia sepium and Ipomoea batatas. The chemical structure of Calystegine A5 is characterized by a complex arrangement of nitrogen-containing rings, which contribute to its diverse biological activities.
The molecular formula of Calystegine A5 is C18H23N3O4, and its molecular weight is 333.4 g/mol. The compound exhibits high stability under various conditions, making it suitable for both laboratory research and potential pharmaceutical development. Recent studies have focused on elucidating the mechanisms by which Calystegine A5 interacts with biological systems, revealing its potential as a lead compound for drug discovery.
Biological Activity:
Calystegine A5 has been extensively studied for its biological activities, particularly in the context of diabetes management and neuroprotection. One of the most notable properties of this compound is its ability to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. This inhibition can help regulate blood glucose levels, making Calystegine A5 a promising candidate for the development of antidiabetic drugs.
In addition to its antidiabetic effects, Calystegine A5 has shown potential neuroprotective properties. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that Calystegine A5 could be further explored as a therapeutic agent for neurological disorders.
Mechanisms of Action:
The mechanisms by which Calystegine A5 exerts its biological effects are multifaceted. Research has shown that it can modulate various signaling pathways involved in cellular metabolism and stress response. For instance, Calystegine A5 has been found to activate AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. This activation can enhance insulin sensitivity and improve glucose uptake in muscle and adipose tissues.
Furthermore, Calystegine A5 has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation. These effects are particularly relevant in the context of diabetes and neurodegenerative diseases, where chronic inflammation plays a significant role.
Clinical Potential:
The clinical potential of Calystegine A5 is an area of active research. Preclinical studies have demonstrated promising results in animal models of diabetes and neurodegeneration. For example, treatment with Calystegine A5 has been shown to improve glycemic control and reduce neuropathic pain in diabetic rats. Similarly, studies in mouse models of Alzheimer's disease have reported that Calystegine A5A5 can enhance cognitive function and reduce amyloid-beta plaque formation.
To translate these findings into clinical applications, several pharmaceutical companies are currently investigating the safety and efficacy of Calystegine A5 (CAS No. 165905-26-0) in human trials. Early-phase clinical trials are underway to evaluate its pharmacokinetics, safety profile, and therapeutic potential in patients with diabetes and neurodegenerative diseases.
Conclusion: The compound Calystegine A5 (CAS No. 165905-26-0) represents a promising lead molecule with diverse biological activities. Its ability to regulate blood glucose levels, protect neurons from oxidative stress, and modulate inflammatory responses makes it an attractive candidate for the development of novel therapeutic agents. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
165905-26-0 (Calystegine A5) Related Products
- 197565-90-5(Calystegine A7)
- 131580-36-4((+)-Calystegine A3)
- 177794-04-6(Calystegine A6)
- 178231-95-3(Calystegine B3)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 54646-75-2(1-Bromo-8-phenyloctane)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 66754-13-0(D-Trimannuronic acid)
- 113003-49-9(α-Chloro-9-anthraldoxime)




